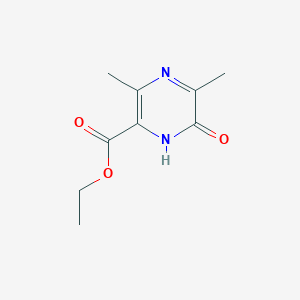Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate
CAS No.: 1166827-49-1
Cat. No.: VC7938279
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1166827-49-1 |
|---|---|
| Molecular Formula | C9H12N2O3 |
| Molecular Weight | 196.20 |
| IUPAC Name | ethyl 3,5-dimethyl-6-oxo-1H-pyrazine-2-carboxylate |
| Standard InChI | InChI=1S/C9H12N2O3/c1-4-14-9(13)7-5(2)10-6(3)8(12)11-7/h4H2,1-3H3,(H,11,12) |
| Standard InChI Key | HKXCLUPBWYOFNO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=C(C(=O)N1)C)C |
| Canonical SMILES | CCOC(=O)C1=C(N=C(C(=O)N1)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate features a pyrazine core—a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The substituents include:
-
A hydroxyl group at position 6,
-
Methyl groups at positions 3 and 5,
This substitution pattern confers distinct electronic and steric properties, influencing its reactivity and intermolecular interactions. The compound’s IUPAC name, ethyl 1,6-dihydro-3,5-dimethyl-6-oxo-2-pyrazinecarboxylate, reflects its tautomeric equilibrium between the hydroxyl and keto forms, a common feature in heterocyclic chemistry .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate likely involves multi-step reactions, as inferred from methodologies for analogous pyrazines :
-
Core Formation: Condensation of diketones with diamines under acidic or basic conditions to form the pyrazine ring.
-
Functionalization:
-
Methylation: Introduction of methyl groups via nucleophilic substitution or Friedel-Crafts alkylation.
-
Esterification: Reaction of a carboxylic acid intermediate with ethanol under acid catalysis.
-
-
Hydroxylation: Oxidation or hydroxylation at position 6, potentially using peroxide reagents or enzymatic methods.
A hypothetical pathway is illustrated below:
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring precise substitution at positions 3, 5, and 6.
-
Stability: The hydroxyl group may necessitate protective strategies (e.g., silylation) during synthesis .
-
Yield: Multi-step reactions often suffer from cumulative inefficiencies, as seen in the synthesis of related AMPK activators .
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Density | ||
| Solubility in Water | Low (predicted) | |
| Solubility in DMSO | High (analogous to ) |
The compound’s low aqueous solubility () aligns with its LogP, suggesting preferential dissolution in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Comparative Analysis with Related Pyrazines
| Compound | Density (g/cm³) | LogP | Water Solubility |
|---|---|---|---|
| Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate | 1.25 | 1.85 | 5.1 mM |
| 2-Ethyl-3,5-dimethylpyrazine | 0.965 | 1.66 | Insoluble |
| 2-Ethyl-3,(5 or 6)-dimethylpyrazine | 0.965 | 1.66 | Insoluble |
The ester and hydroxyl groups in the target compound improve polarity relative to non-oxygenated pyrazines, enhancing solubility in semi-polar media .
Industrial and Research Applications
Flavor and Fragrance Industry
Pyrazines are valued for their roasted, nutty aromas . Although the target compound’s odor profile is undocumented, its structural similarity to 2-ethyl-3,5-dimethylpyrazine—a flavoring agent—suggests potential use in food or perfume formulations .
Pharmaceutical Intermediates
The ethyl ester group positions this compound as a precursor for prodrugs or hydrolyzable conjugates. For example, esterase-mediated hydrolysis could release active carboxylic acid derivatives in vivo .
Future Directions and Research Gaps
Priority Areas for Study
-
Synthetic Optimization: Streamlining routes to improve yield and purity.
-
Biological Screening: Evaluating anticancer, antimicrobial, and metabolic effects.
-
Toxicological Profiling: Establishing LD, NOAEL, and genotoxicity thresholds.
Computational Modeling
Quantum mechanical calculations could predict reaction pathways, while molecular docking might identify protein targets (e.g., AMPK) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume